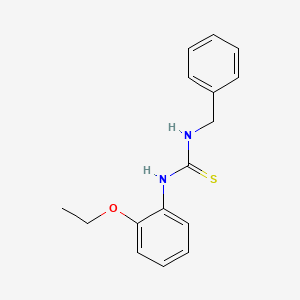

![molecular formula C19H18FNO3 B5572779 4-氟-N-螺[1,3-苯二氧杂环-2,1'-环己烷]-5-基苯甲酰胺](/img/structure/B5572779.png)

4-氟-N-螺[1,3-苯二氧杂环-2,1'-环己烷]-5-基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of spirocyclic compounds, similar to "4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide", often involves complex reactions that enable the formation of the spiro linkage. For instance, 1,3-dipolar cycloaddition reactions have been utilized to create dispirooxindole derivatives with high regioselectivities and yields, showcasing an unusual regioselectivity that leads to novel molecular skeletons (Xiao et al., 2013). This methodological approach could be adapted for the synthesis of compounds with a benzodioxole and cyclohexane spiro linkage, demonstrating the versatility of 1,3-dipolar cycloaddition in synthesizing complex organic molecules.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the unique spatial arrangement of atoms around the spiro center. Studies utilizing mass spectrometry have provided insights into the structural characterization of spiro compounds, aiding in the differentiation of isomers and understanding their molecular frameworks (Podda et al., 1986). Such analytical techniques are crucial for confirming the molecular structure of "4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide" and related compounds.

Chemical Reactions and Properties

Spirocyclic compounds undergo various chemical reactions that highlight their reactivity and functional group transformations. The presence of a fluorine atom can influence the compound's reactivity, making it a site for nucleophilic attack or influencing its electron distribution. Research on similar spirocyclic frameworks has shown that these compounds can participate in reactions such as cycloadditions and undergo transformations that are pivotal in medicinal chemistry and synthetic organic chemistry (Ryu et al., 2018).

科学研究应用

镇痛和阿片受体激动剂

螺环化合物因其镇痛特性和阿片受体激动剂特性而受到研究。Cebranopadol是一种螺[环己烷-二氢吡喃并[3,4-b]吲哚]-胺衍生物,因其良好的体外和体内药理特性而备受关注,目前正在临床开发中,用于治疗严重的慢性伤害性疼痛和神经性疼痛(Schunk等人,2014年)。

抗分枝杆菌活性

对螺-哌啶-4-酮的研究表明,它们对结核分枝杆菌具有疗效,某些化合物显示出显着的体外活性和作为抗分枝杆菌剂的潜力(Kumar等人,2008年)。

PARP-1抑制用于癌症治疗

螺[喹唑啉-2,1'-环己烷]衍生物已被设计为有效的PARP-1抑制剂,显示出对人乳腺癌细胞的抗增殖活性。这表明它们在设计新型癌症治疗药物中的实用性(Amin等人,2013年)。

抗癌活性

二螺氧吲哚类似物的合成和评估,其结构结合了氧吲哚和环己酮部分,已显示出对多种癌细胞系具有显着的抗癌活性,突出了螺环化合物在肿瘤学中的治疗潜力(Al-Majid等人,2021年)。

重金属成像荧光团的开发

螺环化合物的创新工作也扩展到了材料科学,其中螺[芴-9,9'-氧杂蒽]和氰基吡啶酮功能相结合,创造出用于活细胞中选择性成像重金属的高效荧光团,展示了螺环化合物超越药理应用的多功能性(Aslam等人,2021年)。

属性

IUPAC Name |

4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3/c20-14-6-4-13(5-7-14)18(22)21-15-8-9-16-17(12-15)24-19(23-16)10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGYFFTVBJSGFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5572719.png)

![ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5572730.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B5572741.png)

![N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide](/img/structure/B5572751.png)

![2,4-dimethyl-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5572753.png)

![2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5572766.png)

![N'-(2-furylmethylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5572768.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5572777.png)

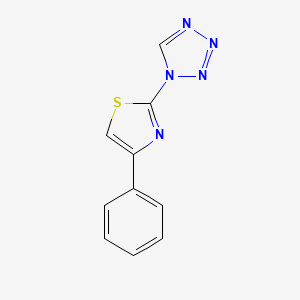

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)